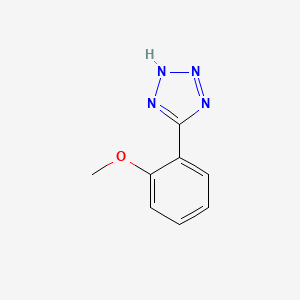

5-(2-Methoxyphenyl)-1H-tetrazole

Vue d'ensemble

Description

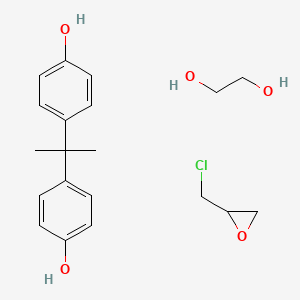

Phenolic compounds, such as “5-(2-Methoxyphenyl)-1H-tetrazole”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents . For example, ferrocenylbis(phosphonites) were synthesized by the reaction of Fe (C5H4PCl2)2 with 2-methoxyphenol . Another example is the synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives, which involved the treatment of 2-methoxybenzohydrazide with different arylaldehydes .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as single-crystal X-ray diffraction . The structures often exhibit a planar molecule geometry .Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and involve multiple steps . For example, the reaction of a protected 5-(2-fluorophenyl)-1H-tetrazole with refluxing DME solution yielded a different compound .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties, such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation, are defined by their diverse chemical structure .Applications De Recherche Scientifique

Crystal Structure and Docking Studies

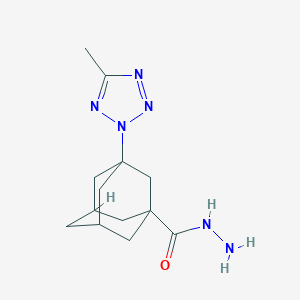

5-(2-Methoxyphenyl)-1H-tetrazole has been studied for its crystal structure and molecular interactions. Tetrazoles like 5-(4-methoxyphenyl)-1H-tetrazole have been analyzed through X-ray crystallography, revealing their planar tetrazole rings and lack of conjugation with aryl rings. These compounds are investigated for their potential as COX-2 inhibitors, highlighting their biomedical significance (Al-Hourani et al., 2015).

Intermolecular Interactions

Intermolecular Interactions

The crystallographic data on similar compounds, such as 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one, reveal insights into their solid-state association and intermolecular interactions. These studies emphasize the importance of hydrogen bonds and weak electrostatic interactions in their structural organization, which can be critical for understanding their behavior in various applications (Rayat et al., 2009).

Photochemistry and Molecular Structure

Research on 5-methoxy-1-phenyl-1H-tetrazole, a compound structurally related to 5-(2-Methoxyphenyl)-1H-tetrazole, provides insights into its molecular structure, vibrational spectra, and photochemistry. Such studies, involving theoretical calculations and experimental observations, reveal the compound's behavior under UVirradiation and its decomposition products, offering potential applications in photochemical processes (Gómez-Zavaglia et al., 2006).

Molecular and Crystal Structures in Complex Formation

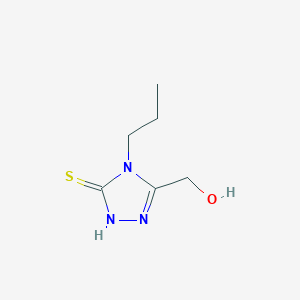

The compound 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione and its complex with Cd(II) have been studied for their molecular and crystal structures. Such investigations are crucial in understanding the interaction mechanisms of tetrazoles in coordination chemistry, which can lead to various applications, including material sciences and catalysis (Askerov et al., 2019).

Corrosion Inhibition

Studies on phenyltetrazole substituted compounds, including 5-(4-methoxyphenyl)-1H-tetrazole, have shown their effectiveness in inhibiting corrosion of metals in acidic environments. This highlights their potential application in industrial sectors for protecting metals against corrosion (Elkacimi et al., 2012).

Synthesis and Medical Applications

5-Substituted 1H-tetrazoles have significant importance in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. The synthesis of these compounds, including 5-(2-Methoxyphenyl)-1H-tetrazole, involves various advanced methods, making them valuable in drug development and other biomedical applications (Mittal & Awasthi, 2019).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target matrix metalloproteinases (mmps), specifically mmp-9 and mt1-mmp . These proteins play a crucial role in angiogenesis, a process that involves the formation of new blood vessels .

Mode of Action

For instance, some compounds inhibit MMPs by binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .

Biochemical Pathways

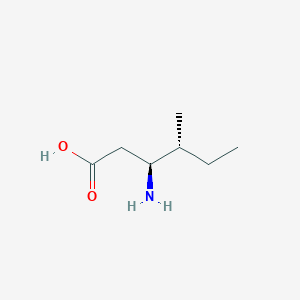

Compounds with similar structures have been shown to influence pathways related to reactive oxygen species (ros) generation and glutathione metabolism . These pathways are critical for cellular responses to oxidative stress and apoptosis .

Pharmacokinetics

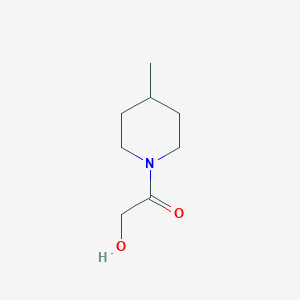

For example, some compounds have shown improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .

Result of Action

Similar compounds have been reported to exert antitumor activity through ros-mediated apoptosis in cancer cells .

Action Environment

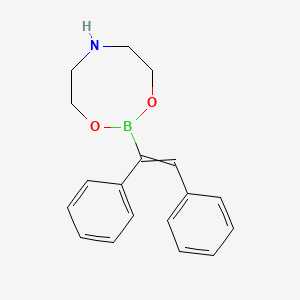

It’s worth noting that the stability and reactivity of similar boronic ester compounds can be influenced by factors such as air and moisture .

Safety and Hazards

Orientations Futures

Research on similar compounds continues to explore their potential uses in various fields . For example, mammalian 15-lipoxygenases, which are lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models, have been targeted for pharmacological research .

Propriétés

IUPAC Name |

5-(2-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-5-3-2-4-6(7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGNJNYCUCJQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901559 | |

| Record name | NoName_691 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-1H-tetrazole | |

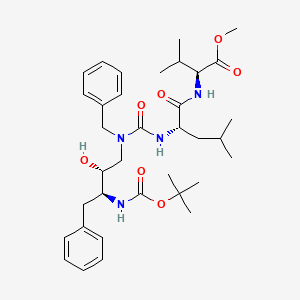

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,5H-[1]Benzopyrano[6,7,8-ij]quinolizinium,9-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propenyl]-11-(1,1-dimethylethyl)-2,3,6,7-tetrahydro-, inner salt](/img/structure/B3340300.png)

![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B3340326.png)

![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)

![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)